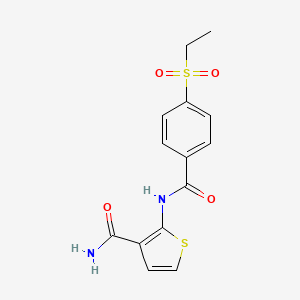

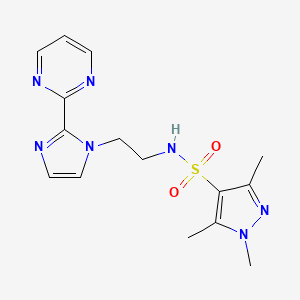

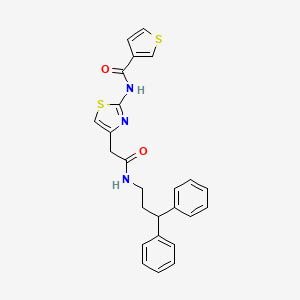

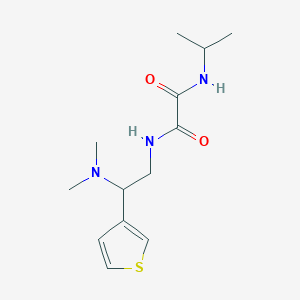

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol" is a fluorinated organic molecule that is likely to possess interesting chemical and physical properties due to the presence of the trifluoromethyl group and the tetrahydroisoquinoline moiety. The trifluoromethyl group is known for its metabolic stability and the ability to modulate the biological activity of molecules in medicinal chemistry . The tetrahydroisoquinoline structure is a common feature in many biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of trifluoromethyl-containing tetrahydroquinolines can be achieved through a one-pot procedure that optimizes the preparation of such compounds, providing novel 2,6-disubstituted derivatives with a tertiary-substituent . Additionally, the synthesis of related compounds with trifluoromethyl groups can be performed starting from anhydrides or activated esters of carboxylic acids and trimethyl(trifluoromethyl)silane . Another efficient method involves the activation of the oxazoline ring by triflic anhydride, followed by ring opening, to produce trifluoromethyl sulfonamides . Furthermore, a one-pot synthesis approach has been developed for fluorinated isoquinolines, which involves a silver-catalyzed intramolecular aminofluorination of alkyne .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of a partially-saturated bicyclic ring and a metabolically-stable CF3 group . The crystal structures of various salts related to the tetrahydroquinoline structure have been determined, providing insights into the molecular conformation and stability of these compounds .

Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo a variety of chemical reactions. For instance, 1-(trifluoromethyl)prop-2-yne 1-iminium salts react with nitroanilines to form trifluoromethylnitroquinolines and trifluoromethylpyrroles through aza-Michael reaction and intramolecular electrophilic aromatic substitution . Additionally, the Dakin–West reaction of tetrahydroisoquinoline-1-carboxylic acids with trifluoroacetic anhydride can lead to ring expansion and the formation of 3-benzazepine derivatives bearing a trifluoromethyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group, which is known for its lipophilicity and ability to improve metabolic stability. The trifluoromethyl group can also affect the acidity, boiling point, and electronic properties of the molecule . The tetrahydroisoquinoline moiety contributes to the molecule's potential biological activity and can influence its binding affinity to biological targets .

Applications De Recherche Scientifique

Therapeutic Potential and Anticancer Activities

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol, as part of the tetrahydroisoquinoline (THIQ) family, has been explored for various therapeutic applications due to the "privileged scaffold" that THIQs represent in medicinal chemistry. This chemical structure is known for its broad pharmacological activities, including potential anticancer properties.

- Anticancer Properties : THIQ derivatives, including structures similar to 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol, have been studied for their anticancer activities. These compounds have shown promise as novel anticancer agents, with some demonstrating potent activity against various molecular targets relevant to cancer. Their synthesis and application as inhibitors or modulators of cancer targets highlight the therapeutic potential of this class of compounds in drug discovery for oncology (Singh & Shah, 2017; Faheem et al., 2021).

Neuroprotective and Antidepressant-like Activities

- Neuroprotective and Antiaddictive Properties : Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a compound structurally related to 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol, suggests it exhibits neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These properties may stem from mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system, indicating potential for therapeutic applications in neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk et al., 2018).

Environmental and Material Science Applications

- Organic Light-emitting Diodes (OLEDs) : The structural motif of tetrahydroisoquinoline has been implicated in the development of organic semiconductors for OLED applications. Compounds with similar structures to 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol could potentially be explored as part of BODIPY-based materials for 'metal-free' infrared emitters in OLED technology (Squeo & Pasini, 2020).

Propriétés

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1,1-trifluoropropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)11(17)8-16-6-5-9-3-1-2-4-10(9)7-16/h1-4,11,17H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOVMDCPOGITOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

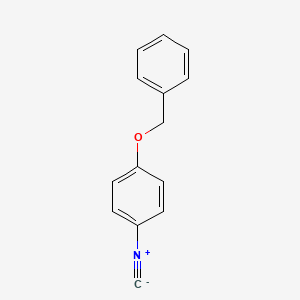

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

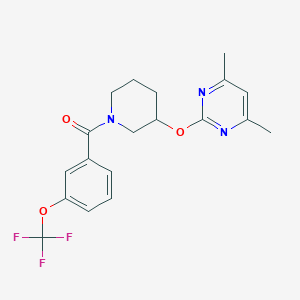

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)